tert-Butyl 2-(ethylamino)acetate

Overview

Description

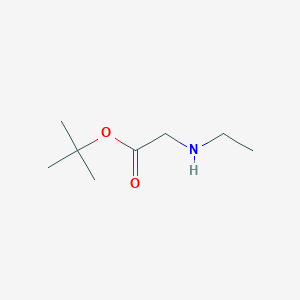

“tert-Butyl 2-(ethylamino)acetate” is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of tert-butyl esters, such as tert-Butyl 2-(ethylamino)acetate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the additive reaction of acetic acid with isobutene .Molecular Structure Analysis

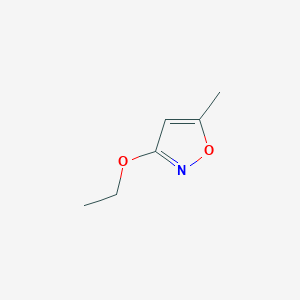

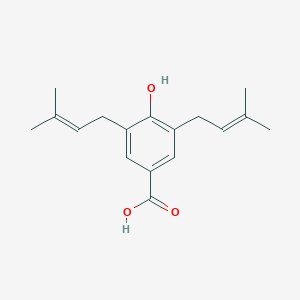

The molecular structure of “tert-Butyl 2-(ethylamino)acetate” consists of a tert-butyl group, an ethylamino group, and an acetate group .Physical And Chemical Properties Analysis

“tert-Butyl 2-(ethylamino)acetate” is a liquid at room temperature . It has a molecular weight of 159.23 g/mol .Scientific Research Applications

Synthesis of tert-butyl acetate

“tert-Butyl 2-(ethylamino)acetate” can be used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Solvent for various products

Tert-butyl acetate (TBAC), which can be synthesized using “tert-Butyl 2-(ethylamino)acetate”, is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . It is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity .

Conversion of aromatic nitriles

“tert-Butyl 2-(ethylamino)acetate” can be used to convert aromatic nitriles to the corresponding N-tert-butylamides, catalyzed by sulfuric acid .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573183 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(ethylamino)acetate | |

CAS RN |

172317-17-8 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)